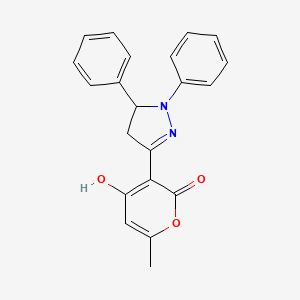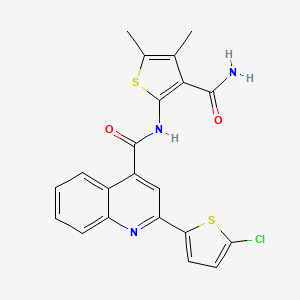![molecular formula C16H18BrN3O3 B10951190 3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10951190.png)
3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid: , also known by its chemical formula C₁₂H₁₂N₂O₂ , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable approach involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride followed by amidation with benzoic acid . The detailed reaction conditions and mechanisms can be found in the literature .
Industrial Production:: While specific industrial methods for this compound might not be widely documented, research laboratories often synthesize it using scalable procedures. Optimization of these methods could potentially lead to industrial-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various derivatives.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: The compound’s aromatic ring allows for substitution reactions.
Amidation: The key step in its synthesis involves amidation of the carboxylic acid group.
Amidation: Ammonia or amine derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products:: The major products depend on the specific reaction conditions. For example, amidation yields the target compound, while oxidation or reduction may lead to different derivatives.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Development: Serves as a scaffold for designing potential pharmaceuticals.
Histidine Derivatives: Imidazole is a core component of histidine, an essential amino acid.
Antibacterial and Antifungal Properties: Some imidazole derivatives exhibit antimicrobial activity.
Chemical Intermediates: Used in the production of other compounds.
Pharmaceuticals: As mentioned earlier, imidazole-containing compounds play a crucial role in drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have information on direct analogs of this compound, its uniqueness lies in the combination of the pyrazole ring, the 2-methylpropanoyl group, and the benzoic acid moiety. Researchers often compare it to related imidazole derivatives to understand its distinct properties.
Properties
Molecular Formula |
C16H18BrN3O3 |
|---|---|
Molecular Weight |
380.24 g/mol |
IUPAC Name |
3-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H18BrN3O3/c1-9(8-20-11(3)14(17)10(2)19-20)15(21)18-13-6-4-5-12(7-13)16(22)23/h4-7,9H,8H2,1-3H3,(H,18,21)(H,22,23) |
InChI Key |
OVDUIENPMKAQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(4-ethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B10951108.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10951112.png)
![2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951121.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951124.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10951128.png)
![N-cyclohexyl-2-[(4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10951137.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B10951139.png)
![(2E)-7-methyl-3-oxo-N-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10951143.png)

![6-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10951152.png)

![1-(2-Chloro-4-fluorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10951157.png)
![1-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-naphthalen-1-ylurea](/img/structure/B10951159.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10951172.png)
